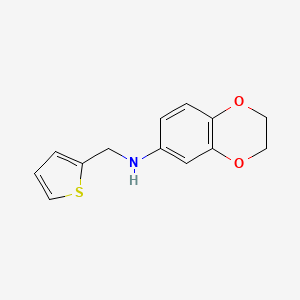

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Description

N-(Thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a benzodioxin derivative functionalized with a thiophene-methylamine substituent. Its molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 283.77 (as the hydrochloride salt, per ). The compound features a 2,3-dihydro-1,4-benzodioxin core linked to a thiophen-2-ylmethyl group via an amine bridge. The compound is stored under inert, light-protected conditions, suggesting sensitivity to oxidation or photodegradation .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-11(17-7-1)9-14-10-3-4-12-13(8-10)16-6-5-15-12/h1-4,7-8,14H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFOJZJTUDVDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the condensation of thiophene derivatives with benzodioxin derivatives under specific reaction conditions. One common method involves the use of phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) and sodium iodide in aqueous ethanol at elevated temperatures (around 85°C) under aerobic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique structural features allow for targeted modifications that enhance pharmacological properties.

Key Applications :

- Neurological Disorders : Compounds derived from N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine have shown promise in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

- Cancer Therapy : Research indicates that derivatives can act as kinase inhibitors, targeting specific pathways involved in tumor growth and metastasis .

Case Study :

A study published in Nature highlighted the efficacy of a derivative of this compound in inhibiting a specific kinase associated with aggressive breast cancer. The compound demonstrated a significant reduction in tumor size in preclinical models .

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals aimed at enhancing crop protection and improving yields.

Key Applications :

- Pesticide Development : It has been incorporated into formulations that target pests resistant to traditional pesticides.

- Fungicides : Research has shown that compounds based on this structure exhibit antifungal properties, making them suitable for use in crop protection products.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| N-(thiophen-2-ylmethyl) | Aphids | 85 | |

| 2,3-dihydro-1,4-benzodioxin | Fusarium spp. | 90 |

Material Science

Overview : The compound's unique chemical properties make it an attractive candidate for developing advanced materials.

Key Applications :

- Conductive Polymers : Research is ongoing into its use in creating materials with specific electrical properties suitable for electronic applications.

- Thermal Management Materials : Compounds derived from this structure are being explored for their potential to manage heat in electronic devices.

Biochemical Research

Overview : In biochemical assays, this compound is used to study enzyme interactions and cellular processes.

Key Applications :

- Enzyme Inhibition Studies : The compound serves as a model for investigating mechanisms of enzyme inhibition.

- Cellular Pathway Analysis : It aids researchers in understanding complex cellular signaling pathways through targeted disruptions.

Environmental Applications

Overview : The environmental impact of chemicals is increasingly scrutinized; thus, this compound is being examined for its role in sustainable practices.

Key Applications :

- Biodegradable Materials Development : Research suggests potential applications in creating materials that decompose more readily than conventional plastics.

- Sustainable Chemical Processes : Investigations are underway into its use within greener synthetic pathways that minimize waste and energy consumption.

Mécanisme D'action

The mechanism of action of N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzodioxin moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The benzodioxin scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions. Below is a detailed comparison of N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine with structurally or functionally related derivatives:

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Key Observations

This contrasts with the thiophene-methylamine derivative, for which bioactivity data are lacking. The thiophene moiety in the target compound may enhance electron-rich interactions with enzymes or receptors, similar to the 5-methylthiophene analog .

Functional Group Diversity :

- Sulfonamides : Improve metabolic stability and binding affinity to enzymes (e.g., lipoxygenase) .

- Acetamides : Moderate anti-diabetic activity via α-glucosidase inhibition, though weaker than the standard drug acarbose .

- Thiazole/Thiophene Hybrids : Thiazole derivatives (e.g., ) and thiophene-containing compounds () highlight the role of sulfur heterocycles in modulating pharmacokinetic properties.

Structural Analogues :

- The 5-methylthiophene analog () differs by a single methyl group, which could alter lipophilicity and target engagement.

- Thiourea and ethyl ester derivatives () demonstrate the versatility of benzodioxin in synthesizing diverse pharmacophores, though their activities remain unexplored in the context of the target compound.

Research Gaps: No evidence directly evaluates the target compound’s bioactivity. Comparative studies with sulfonamide or acetamide derivatives in assays like lipoxygenase inhibition or antibacterial screening are needed. The hydrochloride salt form () suggests improved solubility, but its impact on bioavailability or toxicity relative to neutral analogs is unknown.

Activité Biologique

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine (CAS No. 1049733-16-5) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₄ClNO₂S

- Molecular Weight : 283.77 g/mol

- Purity : Typically specified for research purposes, often requiring storage in an inert atmosphere to maintain stability .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds within the benzodioxin class. For instance, derivatives similar to this compound have shown potent activity against various fungal strains:

- Candida albicans : Minimal inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL.

- Cryptococcus neoformans and Aspergillus fumigatus : MIC values between 0.25 and 2 μg/mL .

These findings suggest that modifications in the thiophene and benzodioxin structures can enhance antifungal efficacy.

Pharmacokinetics and Metabolic Stability

Compounds derived from similar structures have demonstrated favorable pharmacokinetic profiles. For example, specific derivatives showed half-lives of approximately 80.5 minutes in human liver microsomes, indicating good metabolic stability and low interaction with cytochrome P450 enzymes (CYP3A4 and CYP2D6) which are critical for drug metabolism . This suggests that this compound may also exhibit similar pharmacokinetic properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of amine functional groups allows for interactions with various biological targets.

- Disruption of Membrane Integrity : Compounds in this class may interact with fungal cell membranes, leading to increased permeability and cell death.

- Modulation of Bioactive Molecules : The compound may influence signaling pathways associated with immune responses or cellular metabolism.

Case Studies

A notable study explored the use of benzodioxin derivatives in treating infections caused by resistant fungal strains. The study found that specific modifications to the benzodioxin structure significantly enhanced antifungal activity while maintaining low toxicity profiles .

| Compound | MIC Against Candida albicans (μg/mL) | Half-life in Human Liver Microsomes (min) |

|---|---|---|

| A30 | 0.03 | 80.5 |

| A31 | 0.5 | 69.4 |

| A32 | 0.25 | Not reported |

Q & A

Q. What are the foundational synthetic routes for N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine derivatives?

The core synthesis typically starts with 2,3-dihydro-1,4-benzodioxin-6-amine (CAS 22013-33-8). Key steps include:

- Sulfonamide formation : Reacting the benzodioxin amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in aqueous basic media (pH 8–10) to form the parent sulfonamide .

- N-Alkylation/Acylation : Substituting the sulfonamide nitrogen with alkyl/aryl halides (e.g., 2-bromoacetamides) in polar aprotic solvents (e.g., DMF) using LiH as a base .

- Precursor synthesis : Alternative routes involve coupling benzodioxin-6-amine with bromoacetyl bromide or ethyl bromoacetate in acetonitrile with DIEA as a base .

Q. How are these compounds characterized structurally and chemically?

Standard characterization methods include:

- Spectroscopy : IR for functional groups (e.g., C=O at ~1715 cm⁻¹, S=O at ~1385 cm⁻¹) and ¹H-NMR for substituent analysis (e.g., aromatic protons, methylene groups in the benzodioxin ring) .

- Elemental analysis (CHN) : Validates molecular composition .

- Melting points and purity checks : Via TLC monitoring during synthesis .

Q. What initial biological screening assays are used for these derivatives?

- α-Glucosidase inhibition : A primary assay for anti-diabetic potential. Compounds are tested at 0.0156–0.5 mM concentrations, with IC₅₀ values calculated using enzyme kinetic software (e.g., EZ-Fit). Acarbose (IC₅₀ 37.38 ± 0.12 µM) is a common reference .

- Acetylcholinesterase (AChE) inhibition : For Alzheimer’s disease research, measured via spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for these derivatives?

- pH control : Maintaining pH 8–10 during sulfonamide formation prevents protonation of the amine, preserving nucleophilicity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .

- Catalysts : LiH improves coupling efficiency by deprotonating intermediates .

- Purification : Silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) resolves impurities, especially for derivatives with electron-withdrawing substituents .

Q. What structural features correlate with enhanced α-glucosidase inhibition?

- Substituent effects : Meta-methoxy or para-bromo groups on phenylacetamide moieties increase activity (e.g., compound 7k IC₅₀ = 81.12 µM vs. 7a IC₅₀ >100 µM) .

- Sulfonamide vs. acetamide linkers : Sulfonamides generally show stronger inhibition due to better enzyme active-site interactions .

- Steric hindrance : Bulky substituents (e.g., isopropyl groups) reduce activity by limiting binding .

Q. How should researchers address discrepancies in enzyme inhibition data across studies?

- Standardized assays : Ensure consistent enzyme sources (e.g., Saccharomyces cerevisiae α-glucosidase) and buffer conditions (pH 6.8 phosphate buffer) .

- Control normalization : Use reference inhibitors (e.g., acarbose) in parallel to validate assay conditions .

- SAR validation : Cross-test derivatives with conflicting results in multiple assays (e.g., α-glucosidase vs. AChE) to confirm target specificity .

Data Contradictions and Methodological Considerations

- Variable IC₅₀ values : For example, 7i (IC₅₀ 86.31 µM) vs. 7k (IC₅₀ 81.12 µM) in α-glucosidase assays may arise from minor substituent differences (e.g., methoxy vs. chloro groups) .

- Synthesis yield disparities : Two precursor routes for benzodioxin-6-amine show 91% vs. 56% yields, likely due to nitro-reduction efficiency or side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.